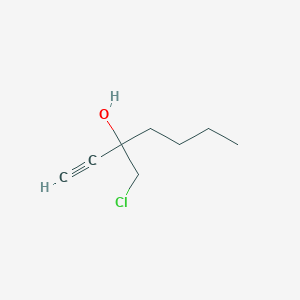

3-(Chloromethyl)hept-1-yn-3-ol

Description

3-(Chloromethyl)hept-1-yn-3-ol is a tertiary propargyl alcohol derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of a hept-1-yn-3-ol backbone. Its molecular formula is C₈H₁₃ClO, with a molecular weight of 160.45 g/mol (calculated). The compound combines a terminal alkyne, a hydroxyl group, and a reactive chloromethyl moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

3-(chloromethyl)hept-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALFIPMTNLHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)hept-1-yn-3-ol typically involves the chloromethylation of hept-1-yn-3-ol. One common method includes the reaction of hept-1-yn-3-ol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)hept-1-yn-3-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)hept-1-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(Chloromethyl)hept-1-yn-3-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or reagent.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)hept-1-yn-3-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug design to target specific pathways and proteins.

Comparison with Similar Compounds

Research Findings and Data

Reactivity Studies

- Substitution Reactions : In a model reaction, 3-chloro-3-methylpentane undergoes hydroxide substitution to form 3-methylpentan-3-ol . A similar pathway is plausible for 3-(Chloromethyl)hept-1-yn-3-ol, yielding diols or ethers.

- Stability Concerns : Chloromethyl groups can undergo elimination under strong basic conditions, forming alkenes. This side reaction must be controlled in synthetic workflows.

Spectroscopic Data

While direct spectroscopic data for 3-(Chloromethyl)hept-1-yn-3-ol is unavailable, analogs like 3-Methyl-6-hepten-1-yn-3-ol show characteristic IR absorptions for -OH (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) . The chloromethyl group would introduce C-Cl stretching (~600-800 cm⁻¹).

Biological Activity

3-(Chloromethyl)hept-1-yn-3-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-(Chloromethyl)hept-1-yn-3-ol features a unique structure that includes a chloromethyl group and an alkyne functional group. The synthesis typically involves multi-step organic reactions, including alkylation and functional group transformations. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods such as nucleophilic substitution and Sonogashira coupling to introduce functional groups.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that alkyne-containing compounds can inhibit the growth of various bacteria and fungi. The precise mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence that 3-(Chloromethyl)hept-1-yn-3-ol may possess anticancer properties. Compounds with similar functionalities have been investigated for their ability to modulate signaling pathways in cancer cells. For example, some alkynes have been found to inhibit key enzymes involved in cancer progression, such as tyrosine kinases.

The biological activity of 3-(Chloromethyl)hept-1-yn-3-ol could be attributed to its interaction with specific molecular targets. The chloromethyl group may facilitate binding to proteins or enzymes, while the alkyne moiety can participate in covalent bonding or π-stacking interactions. This dual functionality allows for modulation of various biochemical pathways.

Case Studies

Several studies have explored the biological effects of related compounds:

- Antimicrobial Study : A study on similar alkyne derivatives demonstrated significant inhibition of bacterial strains, suggesting a potential role for 3-(Chloromethyl)hept-1-yn-3-ol in developing new antimicrobial agents.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines have indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth; potential for new antimicrobial agents. |

| Anticancer Properties | Induction of apoptosis in cancer cell lines; modulation of signaling pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.